N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline

Lipophilicity LogP Drug Design

N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline (CAS 1040687-51-1, MFCD10687553) is a synthetic secondary amine building block with the molecular formula C17H20FNO and a molecular weight of 273.34 g/mol. It is listed in the catalogs of multiple research chemical suppliers, including Matrix Scientific (Part No.

Molecular Formula C17H20FNO
Molecular Weight 273.34 g/mol
CAS No. 1040687-51-1
Cat. No. B1389331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline
CAS1040687-51-1
Molecular FormulaC17H20FNO
Molecular Weight273.34 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OC(C)CNC2=CC=C(C=C2)F
InChIInChI=1S/C17H20FNO/c1-3-14-4-10-17(11-5-14)20-13(2)12-19-16-8-6-15(18)7-9-16/h4-11,13,19H,3,12H2,1-2H3
InChIKeyYFVBAXWLFNBGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline (CAS 1040687-51-1): A High-Utility Building Block for Agrochemical and Pharmaceutical Intermediate Synthesis


N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline (CAS 1040687-51-1, MFCD10687553) is a synthetic secondary amine building block with the molecular formula C17H20FNO and a molecular weight of 273.34 g/mol . It is listed in the catalogs of multiple research chemical suppliers, including Matrix Scientific (Part No. 031446), Santa Cruz Biotechnology (sc-330749), and FUJIFILM Wako . Structurally, it features a 4-ethylphenoxy moiety linked via a chiral propyl spacer to a 4-fluoroaniline group, a scaffold that is a core substructure in the design of juvenile hormone (JH) mimetic insecticides and certain beta-adrenoceptor ligands [1][2]. The 4-fluoro substituent on the aniline ring confers distinct electronic properties, directly impacting the compound's pKa, metabolic stability, and potential for specific intermolecular interactions compared to its non-fluorinated or otherwise-substituted analogs.

Why N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline Cannot Be Generically Substituted by In-Class Analogs


Generic substitution among N-[2-(4-ethylphenoxy)propyl]aniline derivatives is not straightforward due to the profound impact of the aniline ring's substituent on critical physicochemical and potentially biological properties. The identity of this substituent—whether it is a fluorine, a methoxy, a trifluoromethyl, or a methyl group—dictates the compound's predicted pKa, lipophilicity (LogP), and electronic profile . For instance, the pKa of the secondary amine, which governs the ionization state under physiological or formulation-relevant pH conditions, varies by over 0.7 log units between the 4-methoxy and 4-fluoro analogs (predicted pKa values of 5.05 vs. ~4.28–4.50) . Similarly, the lipophilicity, a key determinant of membrane permeability and non-specific binding, spans an order of magnitude from the 4-fluoro (LogP ~4.4) to the 3-trifluoromethyl (LogP 5.22) and 2,5-dimethyl (LogP 4.82) variants [1][2]. These differences mean that a compound optimized for a specific biological target or reaction coordinate cannot simply be swapped out without risking a complete loss of activity or altered reactivity, necessitating the careful, data-driven selection of the correct analog for a given application.

Quantitative Evidence for N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline's Differentiation from Closest Analogs


Balanced Lipophilicity Profile Optimized for Membrane Partitioning and Aqueous Solubility

The lipophilicity of N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline (estimated LogP ~4.4) occupies a balanced, intermediate position within the analog series, conferring a compromise between membrane permeability and aqueous solubility. This is quantitatively differentiated from the significantly more lipophilic 3-trifluoromethyl analog (LogP = 5.22) [1] and the 2,5-dimethyl analog (LogP = 4.82) [2], which may exhibit poorer solubility and higher non-specific binding. Conversely, the 4-methoxy analog (estimated LogP ~3.8) is considerably less lipophilic, potentially limiting its membrane permeability. The ~0.4-0.8 log unit difference in LogP between the target compound and its closest analogs is substantial, often translating to a 2.5- to 6.3-fold change in partition coefficient, which can be decisive for achieving the desired pharmacokinetic or environmental fate profile.

Lipophilicity LogP Drug Design Agrochemical ADME

Modulated Basicity (pKa) for pH-Dependent Ionization Control in Complex Formulations

The predicted pKa of the secondary amine in N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline is estimated to be in the range of 4.28–4.50 , placing it distinctly between the 4-methoxy analog (pKa 5.05) and the sec-butyl substituted 4-fluoroaniline analog (pKa 4.28) . This lower basicity, compared to the 4-methoxy derivative, means that the target compound will remain predominantly un-ionized at a lower pH, a property that can be advantageous for designing compounds intended for acidic environments or for formulations where minimal cationic charge is required. The ~0.6-0.8 unit difference in pKa represents a roughly 4- to 6-fold difference in the acid dissociation constant, which can be the deciding factor between a compound that precipitates or partitions correctly in a complex multi-component system and one that does not.

pKa Ionization State Formulation Science Bioavailability Secondary Amine

Strategic Role of the 4-Fluoro Substituent in Creating a Metabolic Soft Spot and Facilitating Oxidative Metabolism

The 4-fluoro substituent on the aniline ring serves a dual purpose: it modulates electronic properties while providing a well-characterized site for oxidative metabolism. In juvenile hormone analogs and related arthropodicides, the presence of a 4-ethylphenoxy moiety is a known pharmacophore for JH receptor binding [1]. The specific incorporation of fluorine at the para position of the aniline, rather than a hydrogen (as in phenoxypropyl aniline itself), a methoxy, or a trifluoromethyl group, creates a distinct metabolic liability. Para-hydroxylation of 4-fluoroaniline derivatives is a known metabolic pathway, leading to defluorination and formation of the corresponding 4-hydroxyaniline metabolite [2]. This metabolic soft spot is absent in the 4-methoxy analog, which undergoes O-demethylation, and operates differently than the metabolically stable 3-trifluoromethyl group. For scientists designing pro-insecticides or compounds requiring a predictable degradation pathway, this metabolic handle offers a distinct advantage over its more metabolically stable or differently metabolized counterparts.

Metabolic Stability Fluorine Chemistry In Vitro Metabolism Insecticide Design Environmental Fate

Chiral Propyl Spacer as a Defined Stereochemical Handle for Enantioselective Synthesis or Biology

The propyl linker in N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline contains a chiral center at the carbon attached to the phenoxy group (C-2 of the propyl chain). This chirality is a critical differentiator from achiral analogs or those with a simpler ethyl linker. Research on juvenile hormone mimetics has demonstrated that enantiomers of phenoxypropyl ethers can exhibit dramatically different biological activities [1]. For example, in the study of the juvenile hormone analog R-20458 [(E)-6,7-epoxy-1-(4-ethylphenoxy)-3,7-dimethyl-2-octene], the individual enantiomers showed significantly different biological and metabolic profiles in insect and mammalian systems [2]. As a racemic building block, this compound offers researchers the opportunity to perform chiral resolution and independently evaluate both enantiomers, a capability not possible with the achiral ethyl-linked analog N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline.

Chirality Enantioselectivity Asymmetric Synthesis Juvenile Hormone Mimic Structure-Activity Relationship

Multi-Vendor Commercial Availability with Quality Control Enabling Reproducible Research

Unlike many highly specialized analogs that are available from a single source, N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline is stocked by multiple independent, reputable research chemical suppliers, including Matrix Scientific (Part No. 031446), Santa Cruz Biotechnology (sc-330749), and FUJIFILM Wako . This multi-vendor availability reduces supply chain risk, enables competitive pricing, and provides independent quality verification. In contrast, closely related analogs like N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline (CAS 1040688-11-6) and N-{2-[2-(Sec-butyl)phenoxy]propyl}-4-fluoroaniline (CAS 1040687-61-3) are listed by fewer suppliers, which can lead to longer lead times and limited lot-to-lot traceability, potentially compromising the reproducibility of long-term research programs.

Procurement Reproducibility Quality Control Building Block Vendor Comparison

Highest-Value Research and Industrial Application Scenarios for N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline


Agrochemical Lead Discovery: Juvenile Hormone Mimetic SAR Libraries

The compound's core structure, containing the 4-ethylphenoxy group and a secondary amine, is a validated scaffold for insect juvenile hormone (JH) mimetic activity [1]. By using N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline as a chiral, fluorinated building block, agrochemical discovery teams can construct focused libraries to probe the SAR of JH receptors. The balanced lipophilicity and distinct pKa of this compound, as detailed in Section 3, provide a valuable middle-ground starting point that can be further optimized, while the metabolic soft spot offered by the 4-fluoro group allows for the rational design of environmentally degradable candidates.

Pharmaceutical Intermediate: Synthesis of PDE4 or Adrenergic Receptor Modulators

N-substituted aniline and diphenylamine analogs have been extensively patented as phosphodiesterase 4 (PDE4) inhibitors [2]. The 4-fluoroaniline moiety in this compound is a privileged fragment in medicinal chemistry, found in numerous bioactive molecules. The compound can serve as a key intermediate for the synthesis of novel PDE4 inhibitors or beta-adrenoceptor ligands, where the interplay between the electron-withdrawing fluorine and the chiral, lipophilic phenoxypropyl tail is critical for achieving target potency and selectivity. Its multi-vendor availability ensures the reliable supply needed for iterative medicinal chemistry campaigns.

Chemical Biology Tool: Enantioselective Probe Design

The chiral center at the propyl linker makes this compound a valuable precursor for the synthesis of enantiomerically pure chemical probes. As established in Section 3, enantiomers of related 4-ethylphenoxy compounds can display markedly different biological activities. Researchers can resolve the racemic mixture and independently tag each enantiomer with a fluorophore or affinity handle, creating a matched molecular pair of probes to elucidate target engagement kinetics and stereospecific binding modes in live cells or in vivo models.

Analytical and Metabolite Research: Oxidative Metabolism Studies

The 4-fluoro substituent provides a built-in metabolic probe. In vitro metabolism studies using hepatic microsomes or hepatocyte suspensions can be designed to track the para-hydroxylation and subsequent defluorination of this compound, as is well-documented for 4-fluoroaniline [3]. This makes the compound a useful tool substrate for identifying species-specific metabolic differences or for validating in vitro-in vivo extrapolation (IVIVE) models for fluorinated aromatic amines, a chemical class of significant toxicological and regulatory interest.

Quote Request

Request a Quote for N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.